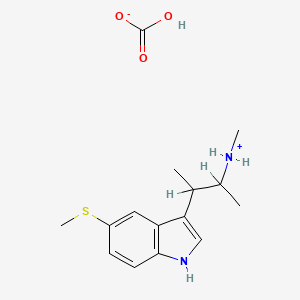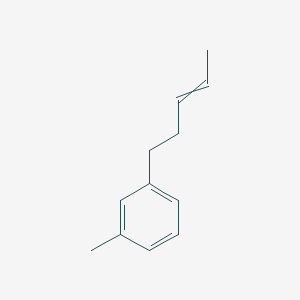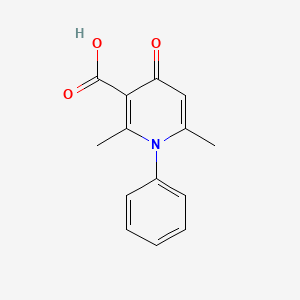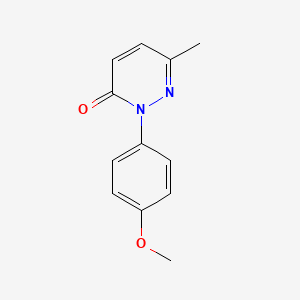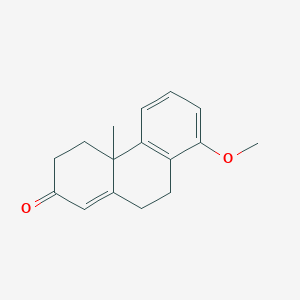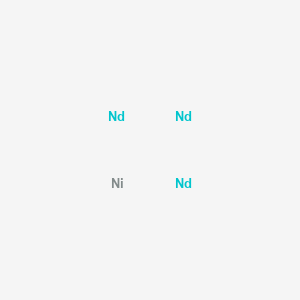
Neodymium--nickel (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neodymium–nickel (3/1) is a compound formed by the combination of neodymium and nickel in a 3:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, electronics, and catalysis. Neodymium is a rare earth element known for its magnetic properties, while nickel is a transition metal with excellent catalytic and conductive properties.
準備方法
Synthetic Routes and Reaction Conditions: Neodymium–nickel (3/1) can be synthesized through various methods. One common approach involves dissolving neodymium(III) oxide and nickel(II) oxide in nitric acid, followed by heating the mixture in an oxygen atmosphere . Another method includes pyrolyzing a mixture of nickel nitrate and neodymium nitrate . These processes typically require high temperatures and controlled environments to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of neodymium–nickel (3/1) often involves large-scale pyrolysis or high-temperature synthesis techniques. These methods are optimized for efficiency and yield, ensuring the consistent production of high-purity compounds. The use of advanced equipment and stringent quality control measures is crucial in industrial production to maintain the desired properties of the compound.
化学反応の分析
Types of Reactions: Neodymium–nickel (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions where neodymium and nickel are oxidized to form oxides. Reduction reactions may involve the reduction of neodymium and nickel ions to their metallic states.
Common Reagents and Conditions: Common reagents used in reactions involving neodymium–nickel (3/1) include nitric acid, hydrogen gas, and various organic solvents. Reaction conditions often involve high temperatures and controlled atmospheres to facilitate the desired chemical transformations.
Major Products: The major products formed from reactions involving neodymium–nickel (3/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield neodymium oxide and nickel oxide, while reduction reactions may produce metallic neodymium and nickel.
科学的研究の応用
Neodymium–nickel (3/1) has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and dehydrogenation processes . In materials science, it is employed in the development of advanced materials with unique magnetic and conductive properties . In biology and medicine, neodymium–nickel (3/1) is explored for its potential use in medical imaging and targeted drug delivery systems . Additionally, its unique properties make it valuable in the electronics industry for the development of high-performance electronic components .
作用機序
The mechanism by which neodymium–nickel (3/1) exerts its effects is primarily related to its ability to interact with various molecular targets and pathways. For instance, in catalytic applications, the compound facilitates chemical reactions by providing active sites for reactants to interact and transform . In electronic applications, its conductive properties enable efficient electron transfer, enhancing the performance of electronic devices . The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
類似化合物との比較
- Neodymium nickelate (NdNiO3)
- Neodymium-doped nickel ferrite (NiNdFe2O4)
- Neodymium strontium nickel oxide (Nd0.8Sr0.2NiO2)
Comparison: Neodymium–nickel (3/1) is unique due to its specific ratio of neodymium to nickel, which imparts distinct properties compared to other similar compounds. For example, neodymium nickelate (NdNiO3) exhibits metal-insulator transitions and is used in electronic applications . Neodymium-doped nickel ferrite (NiNdFe2O4) is known for its magnetic properties and is used in microwave absorption applications . Neodymium strontium nickel oxide (Nd0.8Sr0.2NiO2) has been studied for its superconducting properties . The unique combination of neodymium and nickel in a 3:1 ratio provides a balance of magnetic, catalytic, and conductive properties, making neodymium–nickel (3/1) a versatile compound for various applications.
特性
CAS番号 |
12362-98-0 |
|---|---|
分子式 |
Nd3Ni |
分子量 |
491.42 g/mol |
IUPAC名 |
neodymium;nickel |
InChI |
InChI=1S/3Nd.Ni |
InChIキー |
LFXNNXJHECUKTI-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Nd].[Nd].[Nd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



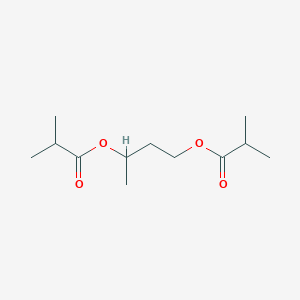

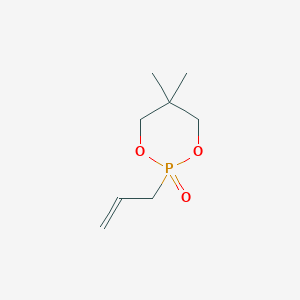
![[(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone](/img/structure/B14725593.png)
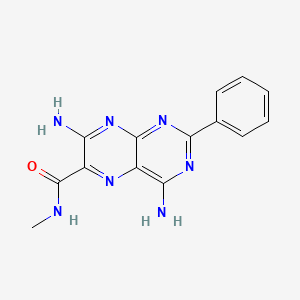
silane](/img/structure/B14725614.png)
